KRAS G12C inhibitor 14

Description

BenchChem offers high-quality KRAS G12C inhibitor 14 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about KRAS G12C inhibitor 14 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

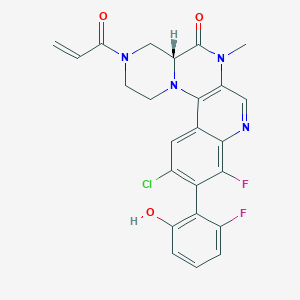

Molecular Formula |

C24H19ClF2N4O3 |

|---|---|

Molecular Weight |

484.9 g/mol |

IUPAC Name |

(7R)-16-chloro-14-fluoro-15-(2-fluoro-6-hydroxyphenyl)-9-methyl-5-prop-2-enoyl-2,5,9,12-tetrazatetracyclo[8.8.0.02,7.013,18]octadeca-1(10),11,13,15,17-pentaen-8-one |

InChI |

InChI=1S/C24H19ClF2N4O3/c1-3-18(33)30-7-8-31-16(11-30)24(34)29(2)15-10-28-22-12(23(15)31)9-13(25)19(21(22)27)20-14(26)5-4-6-17(20)32/h3-6,9-10,16,32H,1,7-8,11H2,2H3/t16-/m1/s1 |

InChI Key |

NZIBTXKFKUORFB-MRXNPFEDSA-N |

Isomeric SMILES |

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(C[C@@H]5C1=O)C(=O)C=C |

Canonical SMILES |

CN1C2=C(C3=CC(=C(C(=C3N=C2)F)C4=C(C=CC=C4F)O)Cl)N5CCN(CC5C1=O)C(=O)C=C |

Origin of Product |

United States |

Foundational & Exploratory

The Discovery and Synthesis of a Potent Tetracyclic KRAS G12C Inhibitor: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the discovery and synthesis of a potent and selective covalent inhibitor of the KRAS G12C mutant, herein referred to as Compound 17, as detailed in patent WO2019110751A1. The Kirsten Rat Sarcoma (KRAS) oncogene is one of the most frequently mutated genes in human cancers, and the G12C mutation represents a key therapeutic target. This document outlines the biological rationale, quantitative activity, and detailed experimental protocols associated with the development of this novel tetracyclic inhibitor.

Core Discovery and Biological Activity

Compound 17 emerged from a structure-activity relationship (SAR) study aimed at identifying novel tetracyclic compounds capable of covalently binding to the cysteine residue of the KRAS G12C mutant. The core scaffold was designed to optimize interactions within the switch-II pocket of the inactive, GDP-bound state of the protein. The inhibitory activity of Compound 17 and its analogs was primarily assessed through a biochemical assay measuring the inhibition of SOS1-catalyzed nucleotide exchange.

Table 1: Inhibitory Potency of Selected Tetracyclic Compounds against KRAS G12C

| Compound ID (from WO2019110751A1) | KRAS G12C IC50 (nM) |

| Example 17 | 18 |

| Example 22 | 5 |

| Example 39 | 97 |

| Example 82 | 5 |

Data extracted from patent WO2019110751A1. The IC50 values represent the concentration of the inhibitor required to achieve 50% inhibition in the KRAS G12C biochemical assay.

Signaling Pathway and Mechanism of Action

The KRAS protein is a critical node in intracellular signaling, primarily activating the MAPK and PI3K pathways, which drive cell proliferation, survival, and differentiation. The G12C mutation impairs the ability of KRAS to hydrolyze GTP, locking it in a constitutively active state. Covalent inhibitors like Compound 17 bind to the mutant cysteine-12, trapping the KRAS G12C protein in its inactive GDP-bound conformation and thereby blocking downstream signaling.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the discovery of Compound 17.

Protocol 1: KRAS G12C Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This biochemical assay quantifies the ability of an inhibitor to prevent the SOS1-catalyzed exchange of GDP for GTP on the KRAS G12C protein.

-

Reagents and Materials:

-

KRAS G12C protein (human, recombinant)

-

SOS1 protein (human, recombinant)

-

GST-tagged Raf-RBD (Ras Binding Domain)

-

Europium cryptate-labeled anti-GST antibody

-

XL665-labeled GTP analogue (e.g., GTPγS)

-

Assay buffer (e.g., 50 mM HEPES pH 7.4, 150 mM NaCl, 10 mM MgCl2, 1 mM DTT, 0.01% BSA)

-

Test compounds (serial dilutions in DMSO)

-

384-well low-volume microplates

-

-

Procedure:

-

Prepare a reaction mixture containing KRAS G12C protein and the test compound at various concentrations in the assay buffer. Incubate for a predetermined period (e.g., 30 minutes) at room temperature to allow for compound binding.

-

Initiate the nucleotide exchange reaction by adding a mixture of SOS1 protein and the XL665-labeled GTP analogue.

-

Allow the exchange reaction to proceed for a specified time (e.g., 60 minutes) at room temperature.

-

Stop the reaction and detect the active, GTP-bound KRAS G12C by adding the detection mix containing GST-Raf-RBD and the Europium cryptate-labeled anti-GST antibody.

-

Incubate for 60 minutes at room temperature to allow for the formation of the KRAS-GTP/Raf-RBD complex and subsequent FRET signal generation.

-

Read the plate on an HTRF-compatible plate reader, measuring emission at 665 nm and 620 nm with excitation at 320 nm.

-

Calculate the HTRF ratio (665 nm / 620 nm * 10,000) and plot the results against the compound concentration to determine the IC50 value.

-

Synthesis of Compound 17

The synthesis of Compound 17 involves a multi-step sequence culminating in the formation of the tetracyclic core and the installation of the reactive acrylamide warhead. The following diagram outlines the key transformations described in the patent literature.

Protocol 2: General Synthetic Procedure for the Final Acylation Step

This protocol is a representative example of the final step in the synthesis of Compound 17, the installation of the acrylamide "warhead."

-

Reagents and Materials:

-

Tetracyclic piperazine intermediate (1 equivalent)

-

Acryloyl chloride (1.1 equivalents)

-

Aprotic solvent (e.g., Dichloromethane, THF)

-

Tertiary amine base (e.g., Triethylamine, DIPEA) (1.5 equivalents)

-

Nitrogen or Argon atmosphere

-

Standard laboratory glassware and purification apparatus (e.g., silica gel chromatography)

-

-

Procedure:

-

Dissolve the tetracyclic piperazine intermediate in the anhydrous aprotic solvent under an inert atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add the tertiary amine base to the solution and stir for 5-10 minutes.

-

Slowly add acryloyl chloride dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 1-4 hours, monitoring the reaction progress by TLC or LC-MS.

-

Upon completion, quench the reaction by adding water or a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with an organic solvent (e.g., dichloromethane or ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by silica gel column chromatography using an appropriate solvent system (e.g., a gradient of methanol in dichloromethane) to yield the final product, Compound 17.

-

Characterize the final compound by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry to confirm its structure and purity.

-

This guide provides a foundational understanding of the discovery and synthesis of a specific, potent KRAS G12C inhibitor. The provided protocols and data serve as a valuable resource for researchers in the field of oncology and medicinal chemistry. For full experimental details, including the synthesis of all intermediates and a comprehensive list of all compounds and their biological data, it is imperative to consult the primary source document, patent WO2019110751A1.

The Structure-Activity Relationship of KRAS G12C Inhibitors: A Deep Dive into Sotorasib (AMG 510)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive analysis of the structure-activity relationship (SAR) of KRAS G12C inhibitors, with a specific focus on sotorasib (AMG 510), the first FDA-approved targeted therapy for this oncogenic mutant. We will delve into the quantitative data that drove its optimization, the detailed experimental protocols used to assess its efficacy, and visualizations of the critical biological pathways and experimental workflows.

Introduction to KRAS G12C Inhibition

The Kirsten rat sarcoma viral oncogene homolog (KRAS) is a frequently mutated oncogene in human cancers.[1] The G12C mutation, where glycine is replaced by cysteine at codon 12, is particularly prevalent in non-small cell lung cancer.[2] This mutation creates a unique therapeutic window by introducing a reactive cysteine residue that can be targeted by covalent inhibitors. These inhibitors form an irreversible bond with the cysteine, locking the KRAS protein in its inactive, GDP-bound state and thereby inhibiting downstream signaling pathways that drive tumor growth.[3] Sotorasib (AMG 510) is a pioneering example of such a covalent inhibitor, demonstrating significant clinical activity.[4]

Structure-Activity Relationship of Sotorasib (AMG 510) Analogs

The development of sotorasib involved extensive SAR studies to optimize potency, selectivity, and pharmacokinetic properties. The following tables summarize key quantitative data for sotorasib and its analogs, highlighting the impact of various chemical modifications.

Table 1: Biochemical and Cellular Activity of Key Sotorasib Analogs

| Compound | Modification | SOS1-Catalyzed GDP/GTP Exchange IC50 (nM) | p-ERK Inhibition IC50 (nM) | MIA PaCa-2 Cell Proliferation IC50 (nM) |

| ARS-1620 | Precursor compound | - | ~1,000 | ~3,000 |

| Indole Lead 1 | Introduction of tetrahydroisoquinoline | - | 180 | - |

| AMG 510 (Sotorasib) | Optimized quinazolinone scaffold | 8.88 | 6 | 9 |

Data compiled from multiple sources.[2][5][6]

Table 2: In Vivo Efficacy of Sotorasib in Xenograft Models

| Xenograft Model | Dosing | Tumor Growth Inhibition (%) |

| NCI-H358 (NSCLC) | 100 mg/kg, once daily | >90 |

| MIA PaCa-2 (Pancreatic) | 100 mg/kg, once daily | Significant regression |

Data represents typical findings from preclinical studies.[2]

Experimental Protocols

The characterization of KRAS G12C inhibitors relies on a suite of biochemical and cell-based assays.[7] Below are detailed methodologies for key experiments.

SOS1-Catalyzed Nucleotide Exchange Assay (AlphaScreen)

This biochemical assay measures the ability of an inhibitor to block the exchange of GDP for GTP on the KRAS G12C protein, which is catalyzed by the guanine nucleotide exchange factor SOS1.[5]

Protocol:

-

Protein Preparation: Recombinant KRAS G12C (GDP-bound) and the catalytic domain of SOS1 are purified.

-

Reaction Mixture: The assay is performed in a buffer containing KRAS G12C, SOS1, and a non-hydrolyzable GTP analog (e.g., GTPγS).

-

Inhibitor Addition: Test compounds are added at varying concentrations.

-

Detection: The amount of GTP-bound KRAS is quantified using an AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) format. This typically involves a biotinylated anti-KRAS antibody bound to streptavidin-coated donor beads and a specific anti-GTP-KRAS antibody conjugated to acceptor beads. When in close proximity, the beads generate a chemiluminescent signal.

-

Data Analysis: IC50 values are calculated by plotting the signal against the inhibitor concentration.

Phospho-ERK (p-ERK) Cellular Assay

This cell-based immunoassay quantifies the phosphorylation of ERK, a downstream effector in the KRAS signaling pathway, to assess the inhibitor's ability to block signaling within a cellular context.[5]

Protocol:

-

Cell Culture: KRAS G12C mutant cell lines (e.g., NCI-H358) are cultured in appropriate media.

-

Compound Treatment: Cells are treated with various concentrations of the test inhibitor for a defined period (e.g., 2 hours).

-

Cell Lysis: Cells are lysed to extract proteins.

-

Detection: The levels of phosphorylated ERK (p-ERK) and total ERK are measured using a sandwich immunoassay format, such as Meso Scale Discovery (MSD) or a similar electrochemiluminescence-based platform.

-

Data Analysis: The ratio of p-ERK to total ERK is calculated, and IC50 values are determined by plotting this ratio against the inhibitor concentration.

Cell Proliferation Assay (CellTiter-Glo)

This assay measures the effect of the inhibitor on the viability and proliferation of cancer cell lines.[5]

Protocol:

-

Cell Seeding: KRAS G12C mutant (e.g., MIA PaCa-2) and wild-type or other mutant cell lines are seeded in 96-well plates.

-

Compound Incubation: Cells are incubated with a range of inhibitor concentrations for an extended period (e.g., 72 hours).

-

Viability Measurement: Cell viability is assessed using a luminescent assay, such as CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.

-

Data Analysis: Luminescence is read on a plate reader, and IC50 values are calculated by plotting cell viability against inhibitor concentration.

Visualizations

KRAS Signaling Pathway

The following diagram illustrates the central role of KRAS in mediating signals from receptor tyrosine kinases (RTKs) to downstream effector pathways, such as the RAF-MEK-ERK (MAPK) and PI3K-AKT pathways.[8][9]

References

- 1. mdpi.com [mdpi.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Identification of Structurally Novel KRASG12C Inhibitors through Covalent DNA-Encoded Library Screening - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Discovery of a Covalent Inhibitor of KRASG12C (AMG 510) for the Treatment of Solid Tumors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pubs.acs.org [pubs.acs.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Collection - Suite of Biochemical and Cell-Based Assays for the Characterization of Kirsten Rat Sarcoma (KRAS) Inhibitors and Degraders - ACS Pharmacology and Translational Science - Figshare [acs.figshare.com]

- 8. researchgate.net [researchgate.net]

- 9. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Selectivity Profile of KRAS G12C Inhibitor 14

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the selectivity profile of KRAS G12C inhibitor 14, a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document outlines the available quantitative data, detailed experimental methodologies for key assays, and visual representations of the relevant biological pathways and experimental workflows.

Core Compound Identification

The KRAS G12C inhibitor detailed in this guide, herein referred to as Inhibitor 14 , corresponds to compound 17 as described in the patent document WO2019110751A1 . This distinction is crucial as other compounds may be colloquially referred to by a similar name.

Quantitative Selectivity Profile

The primary potency of Inhibitor 14 against its intended target, the KRAS G12C mutant, has been quantified. However, a comprehensive selectivity panel against a broad range of kinases or other KRAS mutants is not publicly available in the source patent document. The key inhibitory activity is summarized below.

| Target | Assay Type | Result (IC50) | Source |

| KRAS G12C | TR-FRET RAS:RAF Binding Assay | 18 nM | WO2019110751A1 |

Note: The selectivity of covalent inhibitors is often high due to the specific interaction with the mutant cysteine residue, which is absent in wild-type KRAS and other mutants. Further studies would be required to fully characterize the off-target profile of Inhibitor 14.

Signaling Pathway Context

KRAS is a central node in key signaling pathways that drive cell proliferation, survival, and differentiation. The G12C mutation leads to constitutive activation of these pathways. Inhibitor 14 covalently binds to the mutant cysteine in the switch-II pocket, locking KRAS G12C in an inactive, GDP-bound state and thereby inhibiting downstream signaling. The primary pathways affected are the RAF-MEK-ERK (MAPK) and the PI3K-AKT-mTOR pathways.

Experimental Protocols

The following are detailed methodologies for the key assays used to characterize the activity of KRAS G12C Inhibitor 14, based on the procedures outlined in patent WO2019110751A1.

TR-FRET RAS:RAF Binding Assay

This biochemical assay quantifies the ability of an inhibitor to disrupt the interaction between activated KRAS G12C and its downstream effector, the RAS Binding Domain (RBD) of c-RAF.

Objective: To determine the IC50 value of a test compound by measuring the inhibition of the KRAS G12C:RAF-RBD interaction.

Materials:

-

KRAS G12C protein (biotinylated, GDP-loaded)

-

c-RAF RAS Binding Domain (RBD)

-

GTPγS (non-hydrolyzable GTP analog)

-

Europium-labeled anti-tag antibody (e.g., for His-tagged RAF-RBD)

-

Streptavidin-Allophycocyanin (SA-APC)

-

Assay Buffer: 20mM HEPES, 150mM NaCl, 1mM MgCl2, 1mM TCEP, 0.01% BSA, pH 7.4

-

Test compound (e.g., Inhibitor 14)

-

384-well low-volume plates

Procedure:

-

Compound Plating: Prepare serial dilutions of the test compound in DMSO and dispense into the assay plate.

-

Protein-Nucleotide Incubation: In a separate tube, incubate biotinylated KRAS G12C with GTPγS to allow for nucleotide exchange and activation.

-

Assay Reaction:

-

Add the activated KRAS G12C and RAF-RBD to the assay buffer.

-

Dispense the protein mixture into the wells of the assay plate containing the test compound.

-

Incubate for a defined period (e.g., 60 minutes) at room temperature to allow for compound binding and interaction disruption.

-

-

Detection:

-

Add a mixture of the Europium-labeled antibody and SA-APC to each well.

-

Incubate for a further period (e.g., 60 minutes) at room temperature in the dark.

-

-

Data Acquisition: Read the plate on a TR-FRET enabled plate reader, measuring emission at two wavelengths (e.g., 665 nm for APC and 615 nm for Europium).

-

Data Analysis: Calculate the TR-FRET ratio (665nm/615nm). Normalize the data to high and low controls (DMSO vs. no RAF-RBD) and fit to a four-parameter logistic equation to determine the IC50 value.

Downstream Signaling Effects of KRAS G12C Inhibitor Adagrasib (MRTX849): A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the downstream signaling effects of adagrasib (MRTX849), a potent and selective covalent inhibitor of the KRAS G12C mutant protein. This document summarizes key quantitative data, details relevant experimental methodologies, and visualizes the affected signaling pathways to support further research and drug development in the field of targeted cancer therapy.

Core Mechanism of Action

Adagrasib selectively and irreversibly binds to the mutant cysteine residue at position 12 of the KRAS G12C protein.[1][2] This covalent modification locks KRAS G12C in an inactive, GDP-bound state, thereby inhibiting its downstream signaling functions.[1][2] The primary signaling cascades affected are the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)/AKT pathways, which are crucial for tumor cell proliferation, survival, and growth.[3]

Quantitative Analysis of Downstream Signaling Effects

The following tables summarize the quantitative effects of adagrasib on key downstream signaling molecules and gene expression in KRAS G12C mutant cancer models.

Table 1: Effect of Adagrasib on Protein Phosphorylation

| Cell Line | Treatment | p-ERK1/2 (T202/Y204) Inhibition (%) | p-AKT (S473) Inhibition (%) | Reference |

| MIA PaCa-2 (Pancreatic) | 100 nM Adagrasib (24h) | >90% | Minimal | [2] |

| H358 (NSCLC) | 100 mg/kg Adagrasib (in vivo, 6h) | >90% | Not significant | [3] |

| H1373 (NSCLC) | 100 mg/kg Adagrasib (in vivo, 24h) | >90% | Not significant | [3] |

Data are approximate and compiled from densitometry analysis of Western blots presented in the cited literature.

Table 2: Differentially Expressed Genes Upon Adagrasib Treatment in H1373 Xenografts (24h)

| Gene | Log2 Fold Change | Adjusted p-value | Function | Reference |

| Downregulated | ||||

| DUSP6 | -2.5 | < 0.01 | MAPK phosphatase | [3] |

| ETV1 | -2.1 | < 0.01 | Transcription factor | [3] |

| SPRY4 | -1.8 | < 0.01 | RTK signaling inhibitor | [3] |

| Upregulated | ||||

| ETV5 | 1.5 | < 0.01 | Transcription factor | [3] |

| PTGS2 | 1.9 | < 0.01 | Pro-inflammatory enzyme | [3] |

This table represents a selection of significantly altered genes from RNA-seq data. For a comprehensive list, refer to the supplementary materials of the cited publication.

Signaling Pathway Visualizations

The following diagrams, generated using the DOT language, illustrate the primary signaling pathways affected by adagrasib.

Caption: KRAS G12C Signaling and Adagrasib Inhibition.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the literature on adagrasib's downstream effects.

Western Blot Analysis for Phospho-ERK and Phospho-AKT

Objective: To quantify the changes in the phosphorylation status of key downstream effectors, ERK and AKT, following adagrasib treatment.

Protocol:

-

Cell Culture and Treatment:

-

Plate KRAS G12C mutant cancer cells (e.g., MIA PaCa-2, H358) in 6-well plates and grow to 70-80% confluency.

-

Treat cells with desired concentrations of adagrasib (e.g., 100 nM) or vehicle (DMSO) for the specified duration (e.g., 24 hours).

-

-

Cell Lysis:

-

Wash cells twice with ice-cold PBS.

-

Lyse cells on ice with RIPA buffer supplemented with protease and phosphatase inhibitors.

-

Scrape cells and transfer the lysate to a pre-chilled microfuge tube.

-

Centrifuge at 14,000 rpm for 15 minutes at 4°C to pellet cell debris.

-

Collect the supernatant containing the protein lysate.

-

-

Protein Quantification:

-

Determine the protein concentration of each lysate using a BCA protein assay kit according to the manufacturer's instructions.

-

-

SDS-PAGE and Western Blotting:

-

Denature 20-30 µg of protein from each sample by boiling in Laemmli sample buffer.

-

Separate proteins by size on a 10% SDS-polyacrylamide gel.

-

Transfer proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.

-

Incubate the membrane with primary antibodies against p-ERK1/2 (Thr202/Tyr204), total ERK1/2, p-AKT (Ser473), total AKT, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.

-

Wash the membrane three times with TBST.

-

Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.

-

Wash the membrane three times with TBST.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.

-

-

Quantification:

-

Perform densitometric analysis of the bands using image analysis software (e.g., ImageJ).

-

Normalize the intensity of the phospho-protein bands to the corresponding total protein bands and then to the loading control.

-

RNA Sequencing (RNA-seq) for Gene Expression Profiling

Objective: To identify global changes in gene expression in response to adagrasib treatment.

Protocol:

-

Sample Preparation:

-

Treat KRAS G12C mutant cells or xenograft models with adagrasib or vehicle as described in the in vivo study design.[3]

-

Harvest cells or tumor tissue and immediately lyse in a suitable buffer for RNA extraction (e.g., TRIzol).

-

-

RNA Extraction:

-

Extract total RNA using a commercial kit (e.g., RNeasy Kit, Qiagen) according to the manufacturer's protocol.

-

Assess RNA quality and quantity using a spectrophotometer (e.g., NanoDrop) and a bioanalyzer (e.g., Agilent Bioanalyzer). Ensure RNA Integrity Number (RIN) is > 7.

-

-

Library Preparation:

-

Prepare RNA-seq libraries from 1 µg of total RNA using a commercial kit (e.g., TruSeq Stranded mRNA Library Prep Kit, Illumina).

-

This typically involves poly(A) selection of mRNA, fragmentation, reverse transcription to cDNA, adapter ligation, and PCR amplification.

-

-

Sequencing:

-

Sequence the prepared libraries on a high-throughput sequencing platform (e.g., Illumina NovaSeq) to a desired read depth (e.g., 50 million reads per sample).

-

-

Data Analysis:

-

Perform quality control of the raw sequencing reads using tools like FastQC.

-

Align the reads to a reference genome (e.g., hg38 for human) using an aligner such as STAR.

-

Quantify gene expression levels using tools like RSEM or featureCounts.

-

Perform differential gene expression analysis between adagrasib-treated and vehicle-treated samples using packages like DESeq2 or edgeR in R.

-

Identify significantly differentially expressed genes based on a fold-change and adjusted p-value threshold (e.g., |log2FoldChange| > 1 and padj < 0.05).

-

Perform pathway and gene set enrichment analysis (GSEA) to identify enriched biological processes and signaling pathways.

-

Experimental Workflow Visualization

Caption: Experimental Workflow for Adagrasib Effects.

Conclusion

Adagrasib (MRTX849) effectively inhibits the KRAS G12C oncoprotein, leading to significant downstream effects, most notably the suppression of the MAPK signaling pathway. The quantitative data and experimental protocols provided in this guide offer a valuable resource for researchers working to further understand the mechanisms of KRAS G12C inhibition and to develop novel therapeutic strategies for KRAS-mutant cancers. The provided visualizations serve to clarify the complex signaling networks and experimental procedures involved in this area of research.

References

- 1. The KRASG12C Inhibitor MRTX849 Reconditions the Tumor Immune Microenvironment and Sensitizes Tumors to Checkpoint Inhibitor Therapy | Molecular Cancer Therapeutics | American Association for Cancer Research [aacrjournals.org]

- 2. aacrjournals.org [aacrjournals.org]

- 3. The KRASG12C Inhibitor, MRTX849, Provides Insight Toward Therapeutic Susceptibility of KRAS Mutant Cancers in Mouse Models and Patients - PMC [pmc.ncbi.nlm.nih.gov]

In-Depth Technical Guide to the Cellular Potency of KRAS G12C Inhibitors

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the cellular potency of leading KRAS G12C inhibitors, with a focus on Adagrasib (MRTX849) and Sotorasib (AMG 510). This document details the half-maximal inhibitory concentration (IC50) values across various cancer cell lines, outlines the experimental protocols for their determination, and visualizes the intricate signaling pathways involved.

Core Data Presentation: Cellular Potency (IC50) of KRAS G12C Inhibitors

The following tables summarize the cellular potency of Adagrasib and Sotorasib in KRAS G12C-mutant cancer cell lines under both 2D and 3D culture conditions. The IC50 value represents the concentration of the inhibitor required to reduce cell viability by 50% and is a critical measure of a drug's efficacy at a cellular level.

Table 1: Cellular Potency (IC50) of Adagrasib (MRTX849)

| Cell Line | Cancer Type | 2D IC50 (nM) | 3D IC50 (nM) |

| MIA PaCa-2 | Pancreatic Cancer | - | - |

| H358 | Non-Small Cell Lung Cancer | - | - |

| H2122 | Non-Small Cell Lung Cancer | - | - |

| SW1573 | Non-Small Cell Lung Cancer | - | - |

| H2030 | Non-Small Cell Lung Cancer | - | - |

| KYSE-410 | Esophageal Squamous Cell Carcinoma | - | - |

| H1373 | Non-Small Cell Lung Cancer | - | - |

| General Range | Various | 10 - 973[1][2][3] | 0.2 - 1042[1][2][3] |

Table 2: Cellular Potency (IC50) of Sotorasib (AMG 510)

| Cell Line | Cancer Type | IC50 (µM) |

| NCI-H358 | Non-Small Cell Lung Cancer | ~0.006[4] |

| MIA PaCa-2 | Pancreatic Cancer | ~0.009[4] |

| NCI-H23 | Non-Small Cell Lung Cancer | 0.6904[4] |

| General Range | Various KRAS G12C Cell Lines | 0.004 - 0.032[5][6] |

Experimental Protocols

The determination of cellular IC50 values is a cornerstone of preclinical drug evaluation. Below are detailed methodologies for the key experiments cited in this guide.

2D Cell Viability Assay for IC50 Determination

This protocol outlines a typical procedure for assessing the effect of KRAS G12C inhibitors on the viability of adherent cancer cell lines grown in a monolayer.

Materials:

-

KRAS G12C-mutant cancer cell lines (e.g., NCI-H358, MIA PaCa-2)

-

Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)[7]

-

KRAS G12C inhibitor (e.g., Adagrasib, Sotorasib) dissolved in DMSO

-

96-well clear or opaque-walled tissue culture plates

-

Cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay, MTT)

-

Multichannel pipette

-

Plate reader (luminometer or spectrophotometer)

-

CO2 incubator (37°C, 5% CO2)

Procedure:

-

Cell Seeding:

-

Harvest and count cells from a sub-confluent culture.

-

Seed the cells into a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in a volume of 100 µL of complete culture medium.

-

Incubate the plate for 24 hours to allow for cell attachment.

-

-

Compound Treatment:

-

Prepare a serial dilution of the KRAS G12C inhibitor in complete culture medium. It is crucial to maintain a consistent final concentration of DMSO across all wells to avoid solvent-induced toxicity.

-

Remove the medium from the wells and add 100 µL of the medium containing the various concentrations of the inhibitor. Include wells with medium and DMSO alone as a vehicle control.

-

Incubate the plate for a specified period, typically 72 hours.[4]

-

-

Cell Viability Assessment (Using CellTiter-Glo®):

-

Equilibrate the 96-well plate and the CellTiter-Glo® reagent to room temperature.

-

Add a volume of CellTiter-Glo® reagent equal to the volume of culture medium in each well (e.g., 100 µL).

-

Mix the contents on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate the plate at room temperature for 10 minutes to stabilize the luminescent signal.

-

Measure the luminescence using a plate reader.

-

-

Data Analysis:

-

The luminescence readings are proportional to the number of viable cells.

-

Normalize the data to the vehicle-treated control wells (representing 100% viability).

-

Plot the normalized viability against the logarithm of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC50 value.

-

3D Spheroid Cell Viability Assay for IC50 Determination

This protocol describes the assessment of inhibitor potency in a more physiologically relevant 3D cell culture model.

Materials:

-

All materials listed for the 2D assay.

-

Ultra-low attachment 96-well round-bottom plates.

Procedure:

-

Spheroid Formation:

-

Seed cells in ultra-low attachment plates at a density that promotes the formation of single spheroids in each well.

-

Incubate for 3-4 days to allow for spheroid formation.

-

-

Compound Treatment:

-

Cell Viability Assessment (Using CellTiter-Glo® 3D):

-

Equilibrate the plate and the CellTiter-Glo® 3D reagent to room temperature.[10]

-

Add a volume of CellTiter-Glo® 3D reagent equal to the volume of culture medium in each well.[10]

-

Mix the contents vigorously on a plate shaker for 5 minutes to ensure complete lysis of the spheroid.[10]

-

Incubate at room temperature for an additional 25 minutes to stabilize the luminescent signal.[10]

-

Measure the luminescence.

-

-

Data Analysis:

-

Follow the same data analysis steps as described for the 2D assay to determine the 3D IC50 value.

-

Mandatory Visualizations

The following diagrams, created using the DOT language, illustrate key concepts and workflows relevant to the study of KRAS G12C inhibitors.

References

- 1. selleckchem.com [selleckchem.com]

- 2. Adagrasib (MRTX-849) | KRAS G12C inhibitor, covalent | CAS 2326521-71-3 | Buy Adagrasib (MRTX849) from Supplier InvivoChem [invivochem.com]

- 3. file.medchemexpress.com [file.medchemexpress.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. Spotlight on Sotorasib (AMG 510) for KRASG12C Positive Non-Small Cell Lung Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. dovepress.com [dovepress.com]

- 7. Adagrasib, a KRAS G12C inhibitor, reverses the multidrug resistance mediated by ABCB1 in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 8. CellTiter-Glo® 3D Cell Viability Assay Protocol [promega.sg]

- 9. promega.com [promega.com]

- 10. promega.com [promega.com]

Preclinical Profile of KRAS G12C Inhibitor 143D: A Technical Overview

For Immediate Release

This technical guide provides an in-depth overview of the preclinical data for 143D, a novel, highly potent, and selective covalent inhibitor of the KRAS G12C mutation. The data presented herein demonstrates 143D's significant anti-tumor activity in both in vitro and in vivo models, highlighting its potential as a promising therapeutic candidate for KRAS G12C-mutant cancers.

Executive Summary

The Kirsten Rat Sarcoma viral oncogene homolog (KRAS) is one of the most frequently mutated oncogenes in human cancers. The specific KRAS G12C mutation has emerged as a key therapeutic target. 143D is a novel tetrahydronaphthyridine derivative identified through structure-based drug design.[1] It covalently binds to the Switch-II pocket of the KRAS G12C protein, locking it in an inactive state.[1] Preclinical studies show that 143D exhibits comparable or superior potency and a more favorable pharmacokinetic profile than the well-characterized KRAS G12C inhibitors AMG510 (sotorasib) and MRTX849 (adagrasib).[1] Furthermore, 143D demonstrates the ability to cross the blood-brain barrier, suggesting potential efficacy against brain metastases.[1]

Biochemical and Cellular Activity

143D demonstrates potent and selective inhibition of KRAS G12C signaling pathways at low nanomolar concentrations.[1] Its activity has been characterized through various biochemical and cellular assays.

Quantitative In Vitro Data

| Assay | Metric | 143D | MRTX849 | MRTX1133 (G12D Inhibitor) |

| KRAS G12C-SOS1 Interaction (HTRF) | IC50 | 21.1 nM | Comparable to 143D | - |

| KRAS G12D-SOS1 Interaction (HTRF) | IC50 | Little to no effect | - | 11.6 nM |

| ERK Phosphorylation (NCI-H358 cells) | IC50 | 0.002 µM | - | - |

| CYPA-dependent KRAS-BRAF Interaction | IC50 | 0.002 µM | - | - |

Note: Data for ERK phosphorylation and CYPA-dependent KRAS-BRAF interaction is for a compound referred to as "KRASG12C IN-14 (compound 15)" which may be a distinct entity from 143D.[2]

Cellular Effects

In KRAS G12C-mutant cell lines, 143D selectively inhibits cell proliferation. This is achieved through the induction of G1-phase cell cycle arrest and apoptosis, driven by the downregulation of KRAS G12C-dependent signal transduction.[1] The inhibitor was shown to be ineffective against cell lines with other KRAS mutations or wild-type KRAS, highlighting its specificity.[1]

In Vivo Efficacy and Pharmacokinetics

The anti-tumor activity of 143D was evaluated in various human cancer xenograft models.

In Vivo Anti-Tumor Activity

Oral administration of 143D resulted in dose-dependent tumor growth inhibition in all tested xenograft models.[1] Notably, the treatment was well-tolerated, with no significant loss of body weight observed at any of the tested doses.[1] The in vivo efficacy of 143D was found to be comparable to that of AMG510 and MRTX849.[1]

Pharmacokinetic Profile

Pharmacokinetic studies in mouse models revealed that 143D possesses favorable drug-like properties.[1]

| Parameter | 143D | MRTX849 |

| Half-life (t½) | Longer | Shorter |

| Maximum Concentration (Cmax) | Higher | Lower |

| Area Under the Curve (AUC) | Higher | Lower |

These findings suggest that 143D has a superior pharmacokinetic profile compared to MRTX849, which may translate to more sustained target inhibition in a clinical setting.[1] Furthermore, tissue distribution assays confirmed that 143D can cross the blood-brain barrier.[1]

Mechanism of Action and Signaling Pathways

143D functions by covalently binding to the cysteine residue of the KRAS G12C mutant protein. This locks the protein in an inactive, GDP-bound state, thereby inhibiting downstream signaling.[1] The primary signaling cascades affected are the MAPK/ERK and PI3K/mTOR/S6K pathways.[1]

Caption: KRAS G12C signaling pathway and the mechanism of action of 143D.

Experimental Protocols

KRAS/SOS1 Interaction Assay

The interaction between KRAS G12C or KRAS G12D and the SOS1 protein was measured using a homogeneous time-resolved fluorescence (HTRF) assay.[1]

-

Platform: Cisbio HTRF technology.

-

Procedure: Compounds were serially diluted and incubated with KRAS and SOS1 proteins.

-

Detection: Fluorescence was measured at 665 nm and 620 nm using a microplate reader.

-

Analysis: IC50 values were calculated based on the inhibition of the HTRF signal.[1]

Cellular Proliferation Assay

The effect of 143D on the proliferation of various cancer cell lines was determined using a standard viability assay.

-

Method: Cells were seeded in multi-well plates and treated with varying concentrations of the inhibitor.

-

Incubation: Cells were incubated for a defined period (e.g., 72 hours).

-

Measurement: Cell viability was assessed using reagents like CellTiter-Glo, which measures ATP levels as an indicator of metabolically active cells.[3]

-

Analysis: IC50 values were determined from dose-response curves.

In Vivo Xenograft Studies

The anti-tumor efficacy of 143D was evaluated in mouse models bearing human cancer xenografts.

-

Models: Mice subcutaneously implanted with KRAS G12C-mutant human cancer cell lines.

-

Treatment: 143D was administered orally at various dose levels and schedules.[1]

-

Monitoring: Tumor volume and body weight were measured regularly throughout the study.

-

Endpoint: The study was concluded when tumors in the control group reached a predetermined size, and tumor growth inhibition was calculated.

Caption: General workflow for the preclinical evaluation of 143D.

Combination Therapy Potential

Preclinical evidence suggests that the anti-tumor activity of 143D can be enhanced when used in combination with other targeted agents. Synergistic effects were observed both in vitro and in vivo when 143D was combined with inhibitors of the EGFR/MEK/ERK signaling pathway.[1] This suggests a promising strategy to overcome potential resistance mechanisms and improve therapeutic outcomes.[4]

Conclusion

The preclinical data for 143D strongly support its development as a potent and selective KRAS G12C inhibitor. Its favorable pharmacokinetic profile, including the ability to cross the blood-brain barrier, and its robust anti-tumor activity in preclinical models, position it as a promising candidate for further clinical investigation in patients with KRAS G12C-mutated cancers.[1] The potential for synergistic activity with other targeted therapies further enhances its therapeutic promise.

References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. medchemexpress.com [medchemexpress.com]

- 3. reactionbiology.com [reactionbiology.com]

- 4. KRAS G12C inhibitor combination therapies: current evidence and challenge - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for KRAS G12C Inhibitor 14

These application notes provide a detailed overview and experimental protocols for a novel, potent, and selective KRAS G12C inhibitor, designated as 143D. A summary of another compound, KRAS inhibitor-14, is also included based on available data. This document is intended for researchers, scientists, and drug development professionals working on targeted cancer therapies.

Introduction

The KRAS protein, a key molecular switch in cellular signaling, is one of the most frequently mutated oncogenes in human cancers. The G12C mutation in KRAS results in a constitutively active protein that drives tumor cell proliferation and survival. The development of covalent inhibitors that specifically target the cysteine residue of the G12C mutant has been a significant breakthrough in cancer therapy. This document details the experimental characterization of a novel tetrahydronaphthyridine derivative, 143D, a highly selective and potent KRAS G12C inhibitor with favorable pharmacological properties.[1]

Mechanism of Action

KRAS G12C inhibitors, including 143D, act by covalently binding to the Switch-II pocket of the KRAS G12C mutant protein.[1][2] This locks the protein in an inactive, GDP-bound state, thereby preventing its interaction with downstream effector proteins and inhibiting signaling through pathways such as the MAPK/ERK and PI3K/AKT/mTOR cascades.[1][3][4] This targeted inhibition leads to cell cycle arrest and apoptosis in KRAS G12C-mutant cancer cells.[1]

Quantitative Data Summary

The following tables summarize the in vitro potency and pharmacokinetic parameters of KRAS G12C inhibitor 143D and the reported potency of KRAS inhibitor-14.

Table 1: In Vitro Potency of KRAS G12C Inhibitor 143D [1]

| Assay Type | Cell Line | IC50 (nM) |

| KRAS G12C/SOS1 Interaction (HTRF) | - | 21.1 |

| Cell Proliferation | MIA PaCa-2 (pancreatic) | 5 |

| Cell Proliferation | NCI-H358 (lung) | 10 |

| Cell Proliferation | NCI-H1373 (lung) | 67 |

| Cell Proliferation | SW1463 (colon) | Not specified |

| Cell Proliferation | Calu-1 (lung) | Not specified |

Table 2: Pharmacokinetic Properties of 143D in SD Rats (10 mg/kg, oral) [1]

| Parameter | Value |

| Tmax (h) | 4.0 |

| Cmax (ng/mL) | 1032 |

| AUC (0-t) (ng·h/mL) | 12890 |

| t1/2 (h) | 7.9 |

Table 3: Reported Potency of KRAS inhibitor-14 (compound 3-22) [5]

| Assay Type | Target/Cell Line | IC50 (µM) |

| Biochemical Assay | KRAS G12C | 0.249 |

| p-ERK Inhibition | MIA PaCa-2 | 1.12 |

| p-ERK Inhibition | A549 | >33.3 |

Experimental Protocols

Detailed methodologies for key experiments performed in the characterization of KRAS G12C inhibitor 143D are provided below.[1]

KRAS G12C/SOS1 Homogeneous Time-Resolved Fluorescence (HTRF) Assay

This assay measures the inhibitory effect of the compound on the interaction between KRAS G12C and the guanine nucleotide exchange factor SOS1.

Materials:

-

Recombinant KRAS G12C protein

-

Recombinant SOS1 protein

-

HTRF assay reagents (Cisbio)

-

Test compound (143D)

-

Microplate reader (e.g., SPARK TECAN)

Protocol:

-

Prepare a serial dilution of the test compound (e.g., 1, 3, 10, 30, 100, 300, and 1000 nM).

-

In a suitable microplate, add the KRAS G12C protein, SOS1 protein, and the diluted test compound according to the manufacturer's instructions.

-

Incubate the plate for the recommended time to allow for the protein-protein interaction and inhibitor binding.

-

After incubation, detect the fluorescence at 620 nm and 665 nm using a compatible microplate reader.

-

Calculate the HTRF ratio and determine the IC50 value by plotting the inhibitor concentration versus the percentage of inhibition.

Cell Proliferation Assay

This assay assesses the anti-proliferative activity of the inhibitor on cancer cell lines harboring the KRAS G12C mutation.

Materials:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)

-

Appropriate cell culture medium and supplements

-

Test compound (143D)

-

96-well cell culture plates

-

Cell viability reagent (e.g., CellTiter-Glo®)

-

Luminometer

Protocol:

-

Seed the cells in 96-well plates at a predetermined density and allow them to adhere overnight.

-

Prepare a serial dilution of the test compound in the cell culture medium.

-

Remove the existing medium from the wells and add the medium containing different concentrations of the compound.

-

Incubate the plates for 120 hours.

-

After incubation, add the cell viability reagent to each well according to the manufacturer's protocol.

-

Measure the luminescence using a luminometer to determine the number of viable cells.

-

Calculate the IC50 values from the dose-response curves.

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the effect of the inhibitor on the cell cycle distribution of KRAS G12C mutant cells.

Materials:

-

KRAS G12C mutant cell lines (e.g., MIA PaCa-2, NCI-H358)

-

Test compound (143D)

-

Propidium iodide (PI) staining solution

-

Flow cytometer

Protocol:

-

Treat the cells with different concentrations of the inhibitor for 24 hours.

-

Harvest the cells by trypsinization and wash with phosphate-buffered saline (PBS).

-

Fix the cells in cold 70% ethanol and store at -20°C.

-

On the day of analysis, wash the cells with PBS and resuspend in PI staining solution containing RNase A.

-

Incubate in the dark for 30 minutes at room temperature.

-

Analyze the cell cycle distribution using a flow cytometer.

-

Quantify the percentage of cells in the G1, S, and G2/M phases of the cell cycle.

In Vivo Tumor Xenograft Study

This study evaluates the anti-tumor efficacy of the inhibitor in an animal model.

Materials:

-

Immunocompromised mice (e.g., BALB/c nude mice)

-

KRAS G12C mutant tumor cells (e.g., MIA PaCa-2)

-

Test compound (143D) formulated in a suitable vehicle

-

Calipers for tumor measurement

Protocol:

-

Subcutaneously implant KRAS G12C mutant tumor cells into the flanks of the mice.

-

Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

-

Randomize the mice into control and treatment groups.

-

Administer the test compound or vehicle to the respective groups orally at a specified dose and schedule.

-

Measure the tumor volume using calipers at regular intervals.

-

Monitor the body weight of the mice as an indicator of toxicity.

-

At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting).

Disclaimer: All animal experiments should be conducted in accordance with institutional and national guidelines for the care and use of laboratory animals.[2][6]

Conclusion

The KRAS G12C inhibitor 143D demonstrates potent and selective inhibition of KRAS G12C in both biochemical and cellular assays.[1] It effectively suppresses the proliferation of KRAS G12C-mutant cancer cells by inducing G1-phase cell cycle arrest and apoptosis.[1] Furthermore, 143D exhibits favorable pharmacokinetic properties and significant anti-tumor efficacy in vivo.[1] These findings suggest that 143D is a promising candidate for further development as a therapeutic agent for cancers harboring the KRAS G12C mutation.[1]

References

- 1. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pubs.acs.org [pubs.acs.org]

- 3. researchgate.net [researchgate.net]

- 4. Targeting KRAS G12C: from inhibitory mechanism to modulation of antitumor effect in patients - PMC [pmc.ncbi.nlm.nih.gov]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Fragment Optimization of Reversible Binding to the Switch II Pocket on KRAS Leads to a Potent, In Vivo Active KRASG12C Inhibitor - PMC [pmc.ncbi.nlm.nih.gov]

Application Note: Cell-Based Assay Protocols for Characterizing KRAS G12C Inhibitors

Introduction

The Kirsten Rat Sarcoma (KRAS) proto-oncogene is one of the most frequently mutated oncogenes in human cancers. The KRAS protein acts as a molecular switch, cycling between an active GTP-bound state and an inactive GDP-bound state to regulate downstream signaling pathways crucial for cell growth, proliferation, and survival.[1][2] Mutations in KRAS, particularly at codon 12, can lock the protein in a constitutively active state, leading to uncontrolled cell division. The G12C mutation, where glycine is replaced by cysteine, is prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4]

Recently, a new class of covalent inhibitors has been developed to specifically target the mutant cysteine residue in KRAS G12C. These inhibitors irreversibly bind to KRAS G12C, locking it in its inactive, GDP-bound state and blocking downstream signal transduction.[5] This application note provides detailed protocols for cell-based assays to evaluate the potency and mechanism of action of KRAS G12C inhibitors, using the novel inhibitor 143D as an example.[6]

KRAS G12C Signaling Pathway

The constitutively active KRAS G12C mutant protein drives tumor growth by persistently activating multiple downstream effector pathways. The two primary signaling cascades are the RAF-MEK-ERK (MAPK) pathway, which promotes cell proliferation, and the PI3K-AKT-mTOR pathway, which is critical for cell survival and growth.[3][7] Effective KRAS G12C inhibitors are designed to shut down these oncogenic signals.

Experimental Protocols

General Experimental Workflow

Cell-based assays are fundamental for evaluating drug candidates in a biologically relevant context.[8] The typical workflow involves cell plating, compound treatment, incubation, signal detection, and data analysis. This process can be adapted for various endpoints, such as cell viability, target engagement, or pathway modulation.

Protocol 1: Cell Proliferation Assay for IC₅₀ Determination

This assay measures the dose-dependent effect of a KRAS G12C inhibitor on the proliferation and viability of cancer cell lines. The half-maximal inhibitory concentration (IC₅₀) is a key measure of a compound's potency.

Objective: To determine the IC₅₀ value of Inhibitor 143D in KRAS G12C mutant and KRAS wild-type (WT) cell lines.

Materials:

-

Cell Lines: NCI-H358 (KRAS G12C), MIA PaCa-2 (KRAS G12C), A549 (KRAS WT)

-

Reagents: RPMI-1640 medium, Fetal Bovine Serum (FBS), Penicillin-Streptomycin, Trypsin-EDTA, DMSO (vehicle control), Inhibitor 143D.

-

Assay Kit: CellTiter-Glo® Luminescent Cell Viability Assay kit.

-

Equipment: 96-well white, clear-bottom tissue culture plates, multichannel pipette, plate reader with luminescence detection.

Methodology:

-

Cell Seeding: Harvest and count cells. Seed 2,000-5,000 cells per well in 90 µL of complete growth medium into a 96-well plate. Incubate overnight at 37°C, 5% CO₂ to allow for cell attachment.

-

Compound Preparation: Prepare a 10-point serial dilution of Inhibitor 143D in DMSO, followed by a further dilution in culture medium to achieve the desired final concentrations (e.g., 0.1 nM to 10 µM). Ensure the final DMSO concentration is ≤ 0.1% in all wells.

-

Cell Treatment: Add 10 µL of the diluted compound or vehicle control (0.1% DMSO) to the appropriate wells.

-

Incubation: Incubate the plate for 120 hours at 37°C, 5% CO₂.[6]

-

Viability Measurement:

-

Equilibrate the plate and the CellTiter-Glo® reagent to room temperature.

-

Add 100 µL of CellTiter-Glo® reagent to each well.

-

Mix on an orbital shaker for 2 minutes to induce cell lysis.

-

Incubate at room temperature for 10 minutes to stabilize the luminescent signal.

-

-

Data Acquisition: Measure luminescence using a plate reader.

-

Data Analysis:

-

Normalize the data to the vehicle-treated control wells (100% viability) and background (no cells) wells (0% viability).

-

Plot the normalized percent viability against the log of the inhibitor concentration.

-

Fit the data to a four-parameter logistic curve to determine the IC₅₀ value.

-

Protocol 2: Downstream Signaling Assay (p-ERK Inhibition)

This assay confirms the inhibitor's mechanism of action by measuring the phosphorylation of ERK, a key downstream node in the MAPK pathway. A reduction in phosphorylated ERK (p-ERK) indicates successful inhibition of the KRAS G12C pathway.

Objective: To quantify the inhibition of ERK phosphorylation in KRAS G12C mutant cells following treatment with Inhibitor 143D.

Materials:

-

Cell Line: NCI-H358 (KRAS G12C)

-

Reagents: Complete growth medium, DMSO, Inhibitor 143D.

-

Assay Kit: HTRF® Phospho-ERK (Thr202/Tyr204) & Total ERK Cellular Assay Kit.

-

Equipment: 384-well low-volume white plates, multichannel pipette, HTRF-compatible plate reader.

Methodology:

-

Cell Seeding: Seed NCI-H358 cells in a 384-well plate at a density of 10,000 cells per well in 16 µL of medium and incubate overnight.

-

Compound Treatment: Add 4 µL of serially diluted Inhibitor 143D or vehicle control to the wells.

-

Incubation: Incubate for 2 hours at 37°C, 5% CO₂.

-

Cell Lysis: Add 5 µL of the supplemented lysis buffer provided in the HTRF kit to each well.

-

Detection:

-

Add 4 µL of the HTRF detection antibody mix (containing anti-p-ERK-Europium and anti-Total-ERK-d2 antibodies) to each well.

-

Incubate for 4 hours at room temperature, protected from light.

-

-

Data Acquisition: Read the plate on an HTRF-compatible reader at 620 nm (Cryptate emission) and 665 nm (d2 emission).

-

Data Analysis:

-

Calculate the 665/620 nm HTRF ratio for each well.

-

Normalize the p-ERK signal to the Total ERK signal.

-

Plot the normalized p-ERK levels against the inhibitor concentration to determine the IC₅₀ for pathway inhibition.

-

Data Presentation & Expected Results

Quantitative data from these assays should be summarized to compare the inhibitor's potency and selectivity.

Table 1: Anti-proliferative Activity of Inhibitor 143D This table shows the IC₅₀ values of Inhibitor 143D against a panel of cancer cell lines with different KRAS mutation statuses. High potency is observed in KRAS G12C mutant lines, while significantly less activity is seen in KRAS WT or other mutant lines, demonstrating selectivity.

| Cell Line | Tissue of Origin | KRAS Status | IC₅₀ of 143D (nM)[6] |

| MIA PaCa-2 | Pancreatic | G12C | 5 |

| NCI-H358 | Lung | G12C | 8 |

| NCI-H1373 | Lung | G12C | 12 |

| Calu-1 | Lung | G12C | 67 |

| A549 | Lung | G12S | > 10,000 |

| HCT116 | Colorectal | G13D | > 10,000 |

| AsPC-1 | Pancreatic | G12D | > 10,000 |

Table 2: Sample Data for p-ERK Inhibition Assay This table illustrates the expected dose-dependent inhibition of ERK phosphorylation in NCI-H358 cells treated with a KRAS G12C inhibitor.

| Inhibitor Conc. (nM) | Normalized p-ERK Signal (HTRF Ratio) | % Inhibition |

| 0 (Vehicle) | 2.50 | 0% |

| 0.1 | 2.25 | 10% |

| 1 | 1.63 | 35% |

| 10 | 0.88 | 65% |

| 100 | 0.25 | 90% |

| 1000 | 0.13 | 95% |

Assay Logic and Interpretation

The successful characterization of a KRAS G12C inhibitor relies on demonstrating a clear link between target engagement, downstream pathway modulation, and a resulting cellular phenotype.

The cell-based assays described provide a robust framework for the preclinical evaluation of KRAS G12C inhibitors. The cell proliferation assay is essential for determining compound potency and selectivity, while the p-ERK signaling assay confirms the on-target mechanism of action. Together, these protocols enable researchers to effectively characterize novel drug candidates and provide critical data to support their advancement into further development.

References

- 1. KRASG12C-independent feedback activation of wild-type RAS constrains KRASG12C inhibitor efficacy - PMC [pmc.ncbi.nlm.nih.gov]

- 2. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 3. researchgate.net [researchgate.net]

- 4. KRAS Mutations in Cancer: Understanding Signaling Pathways to Immune Regulation and the Potential of Immunotherapy - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. 143D, a novel selective KRASG12C inhibitor exhibits potent antitumor activity in preclinical models - PMC [pmc.ncbi.nlm.nih.gov]

- 7. KRAS G12C Mutations in NSCLC: From Target to Resistance - PMC [pmc.ncbi.nlm.nih.gov]

- 8. A review for cell-based screening methods in drug discovery - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for KRAS G12C Inhibitor Biochemical Assay Development

Audience: Researchers, scientists, and drug development professionals.

Introduction

Kirsten Rat Sarcoma Viral Oncogene Homolog (KRAS) is a member of the RAS superfamily of small GTPases that act as molecular switches in signaling pathways, regulating cell proliferation, differentiation, and survival.[1][2] Mutations in the KRAS gene are among the most common drivers of human cancers, occurring in up to 20% of all human tumors.[1] The KRAS G12C mutation, where glycine at position 12 is substituted with cysteine, is particularly prevalent in non-small cell lung cancer (NSCLC), colorectal cancer, and pancreatic cancer.[3][4][5][6] This mutation locks KRAS in a constitutively active, GTP-bound state, leading to uncontrolled downstream signaling and oncogenesis.[3][4]

The development of covalent inhibitors that specifically target the mutant cysteine in KRAS G12C has marked a significant breakthrough in cancer therapy.[1][7] These inhibitors bind to KRAS G12C in its inactive, GDP-bound state, preventing the exchange of GDP for GTP and thereby blocking downstream signaling.[4][8] Biochemical assays are fundamental tools for the discovery and characterization of these inhibitors. They allow for high-throughput screening of compound libraries and detailed mechanistic studies to determine inhibitor potency and mode of action.[9][10] This document provides detailed protocols and application notes for the development of biochemical assays for KRAS G12C inhibitors.

KRAS Signaling Pathway

The KRAS protein cycles between an inactive GDP-bound state and an active GTP-bound state. This cycling is regulated by Guanine Nucleotide Exchange Factors (GEFs), such as Son of Sevenless (SOS1), which promote the release of GDP and binding of GTP, and GTPase Activating Proteins (GAPs), which enhance the intrinsic GTPase activity of KRAS to hydrolyze GTP to GDP.[3][4] In its active state, KRAS binds to and activates downstream effector proteins, including those in the MAPK and PI3K signaling pathways, which drive cell proliferation and survival.[1]

Principle of Biochemical Assays for KRAS G12C Inhibitors

Several biochemical assay formats can be employed to identify and characterize KRAS G12C inhibitors. A common approach is the nucleotide exchange assay, which monitors the exchange of fluorescently labeled GDP for GTP.[11] These assays can be designed in various formats, including:

-

Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET): This assay measures the binding of GTP to KRAS.[2] For instance, a terbium-labeled anti-tag antibody binds to a tagged KRAS protein, and a fluorescently labeled GTP analog serves as the FRET acceptor. When GTP binds to KRAS, the donor and acceptor are brought into proximity, generating a FRET signal. Inhibitors that lock KRAS in the GDP-bound state prevent this interaction and reduce the FRET signal.[2]

-

Fluorescence Polarization (FP): This method utilizes a fluorescently labeled GDP analog (e.g., BODIPY-GDP).[8][12] When BODIPY-GDP is bound to the larger KRAS protein, it tumbles slowly in solution, resulting in high fluorescence polarization. Upon displacement by GTP, the free BODIPY-GDP tumbles rapidly, leading to a decrease in polarization.[8][12] Inhibitors that prevent GDP displacement will maintain a high polarization signal.

-

AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay): This bead-based assay can be configured to detect the interaction between activated KRAS G12C and its downstream effectors, such as the Ras-binding domain (RBD) of cRAF.[3][4] His-tagged KRAS G12C and GST-tagged RBD-cRAF are used. Upon activation of KRAS with GTP, it binds to RBD-cRAF, bringing the donor (Ni-chelate) and acceptor (Glutathione) beads into close proximity, generating a luminescent signal.[3][4] Inhibitors preventing KRAS activation will disrupt this interaction and reduce the signal.

Experimental Workflow

The general workflow for a KRAS G12C inhibitor biochemical assay involves several key steps, from reagent preparation to data analysis. The following diagram illustrates a typical workflow for a nucleotide exchange assay.

Protocols

Protocol 1: SOS1-Mediated Nucleotide Exchange Assay (TR-FRET)

This protocol is adapted from commercially available kits and describes the screening of inhibitors that block the SOS1-mediated exchange of GDP for GTP on the KRAS G12C protein.[1][2][3][4]

Materials:

-

Recombinant human KRAS G12C protein (pre-loaded with GDP)

-

Recombinant human SOS1 protein (catalytic domain)

-

GTP solution

-

Assay Buffer (e.g., 20 mM HEPES pH 7.5, 10 mM MgCl2, 0.05% CHAPS, 1 mM DTT)

-

Test compounds (solubilized in DMSO)

-

384-well low-volume white plates

-

TR-FRET detection reagents (e.g., Terbium-labeled anti-His antibody and fluorescently labeled GTP analog)

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Reagent Preparation:

-

Thaw all reagents on ice.

-

Prepare the 1X Assay Buffer containing 1 mM DTT.

-

Prepare a master mix of KRAS G12C protein in 1X Assay Buffer.

-

Prepare serial dilutions of the test compounds in 1X Assay Buffer. The final DMSO concentration should be kept constant (e.g., <1%).

-

Prepare a solution of SOS1 and GTP in 1X Assay Buffer.

-

-

Assay Protocol:

-

Add 5 µL of the diluted test compounds or vehicle (DMSO in assay buffer) to the wells of the 384-well plate.

-

Add 5 µL of the KRAS G12C master mix to all wells.

-

Centrifuge the plate briefly and incubate for 60 minutes at 25°C to allow for inhibitor binding.[1]

-

Initiate the nucleotide exchange reaction by adding 10 µL of the SOS1/GTP mixture to each well.

-

Incubate the plate for 30-60 minutes at 25°C.[1]

-

Add 10 µL of the TR-FRET detection reagents.

-

Incubate for an additional 60 minutes at room temperature, protected from light.

-

Read the plate on a TR-FRET-compatible plate reader (e.g., Excitation: 340 nm, Emission: 620 nm and 665 nm).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (Emission at 665 nm / Emission at 620 nm).

-

Normalize the data to positive (no inhibitor) and negative (no SOS1) controls.

-

Plot the normalized response against the logarithm of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

-

Protocol 2: BODIPY-GDP Displacement Assay (Fluorescence Polarization)

This protocol is based on the principle of displacing a fluorescently labeled GDP from KRAS G12C with unlabeled GTP.[8][12][13]

Materials:

-

Recombinant human KRAS G12C protein pre-loaded with BODIPY-GDP

-

GTP solution (10 mM)

-

EDTA solution (0.5 M)

-

Assay Buffer (e.g., 2X KRAS Assay Buffer)

-

DTT (0.5 M)

-

Test compounds (solubilized in DMSO)

-

384-well black plates

-

Plate reader capable of fluorescence polarization measurements

Procedure:

-

Reagent Preparation:

-

Assay Protocol (Inhibitor Titration):

-

Add 15 µL of the KRAS G12C master mix to all wells.[13]

-

Add 5 µL of the diluted test compounds or vehicle to the appropriate wells.[13]

-

Prepare a solution of GTP and EDTA. For example, dilute 10 mM GTP to 10 µM and 0.5 M EDTA to 25 mM, then mix at a 1:1 ratio.[13]

-

Initiate the reaction by adding 5 µL of the GTP/EDTA mixture to all wells.

-

Incubate for 1 hour at room temperature.

-

Read the fluorescence polarization at Ex470nm/Em525nm.[13]

-

-

Data Analysis:

-

The fluorescence polarization signal is inversely proportional to the amount of BODIPY-GDP displaced.

-

Normalize the data to controls (e.g., no GTP for maximum signal and a high concentration of a known inhibitor for minimum signal).

-

Plot the normalized polarization values against the logarithm of the inhibitor concentration and fit the curve to determine the IC50 value.

-

Data Presentation

Biochemical assays generate quantitative data on the potency of inhibitors. This data is typically presented as IC50 values, which represent the concentration of an inhibitor required to reduce the biochemical activity by 50%.

Table 1: IC50 Values of Known KRAS G12C Inhibitors from Biochemical Assays

| Compound | Assay Type | Target | IC50 (µM) | Reference |

| AMG-510 | Nucleotide Exchange | KRAS G12C | 0.0089 | [1] |

| Adagrasib (MRTX849) | Nucleotide Exchange | KRAS G12C | 0.0027 | [1] |

| BAY-293 | Nucleotide Exchange | KRAS G12C | 1.1 | [1] |

| BI-3406 | Nucleotide Exchange | KRAS G12C | 0.33 | [1] |

| BI-2852 | Nucleotide Exchange | KRAS G12C | 2.3 | [1] |

Mechanism of Covalent Inhibition

KRAS G12C inhibitors are covalent drugs that form an irreversible bond with the sulfur atom of the mutant cysteine 12 residue.[1] This covalent modification locks the KRAS G12C protein in its inactive, GDP-bound state, thereby preventing its interaction with GEFs like SOS1 and subsequent activation.

Conclusion

The biochemical assays described in these application notes are powerful tools for the discovery and development of KRAS G12C inhibitors. Nucleotide exchange assays, in particular, offer robust and high-throughput-compatible methods for screening large compound libraries and performing detailed kinetic and mechanistic studies. The provided protocols serve as a foundation for researchers to establish and optimize these assays in their own laboratories, ultimately contributing to the development of novel therapeutics for KRAS G12C-driven cancers.

References

- 1. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]

- 2. aurorabiolabs.com [aurorabiolabs.com]

- 3. bpsbioscience.com [bpsbioscience.com]

- 4. bpsbioscience.com [bpsbioscience.com]

- 5. KRAS G12C fragment screening renders new binding pockets - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Revolutionizing Cancer Treatment: The Emergence and Impact of KRAS G12C Inhibitors [synapse.patsnap.com]

- 7. Current status of KRAS G12C inhibitors in NSCLC and the potential for combination with anti-PD-(L)1 therapy: a systematic review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. bpsbioscience.com [bpsbioscience.com]

- 9. From Screening to Validation: A Comprehensive Approach to Identifying Covalent Inhibitors for Challenging Targets - BioAscent | Integrated Drug Discovery Services" [bioascent.com]

- 10. axxam.com [axxam.com]

- 11. reactionbiology.com [reactionbiology.com]

- 12. bpsbioscience.com [bpsbioscience.com]

- 13. resources.amsbio.com [resources.amsbio.com]

Application Notes and Protocols for Western Blot Analysis of p-ERK in Response to KRAS G12C Inhibitor 14

These application notes provide a detailed protocol for researchers, scientists, and drug development professionals to assess the efficacy of KRAS G12C inhibitor 14 by measuring the phosphorylation of Extracellular Signal-Regulated Kinase (p-ERK) using Western blot analysis.

Introduction

The KRAS protein is a critical signaling hub that, in its GTP-bound active state, initiates downstream signaling cascades, including the RAF-MEK-ERK (MAPK) pathway, which is crucial for cell proliferation and survival.[1] Mutations in the KRAS gene are among the most common in human cancers. The G12C mutation, in particular, results in a constitutively active KRAS protein, driving oncogenesis. KRAS G12C inhibitors are a class of targeted therapies that covalently bind to the mutant cysteine-12 residue, locking the protein in its inactive GDP-bound state and thereby inhibiting downstream signaling.

KRASG12C inhibitor 14 is a potent and specific inhibitor of the KRAS G12C mutant protein. A key pharmacodynamic marker of its activity is the reduction of phosphorylated ERK (p-ERK) in cancer cells harboring the KRAS G12C mutation. This protocol outlines the methodology to quantify the inhibition of ERK phosphorylation in the NCI-H358 non-small cell lung cancer cell line, which carries the KRAS G12C mutation, upon treatment with KRAS G12C inhibitor 14.

Signaling Pathway

The KRAS G12C mutation leads to the constitutive activation of the MAPK signaling pathway. The diagram below illustrates the canonical pathway and the point of intervention by KRAS G12C inhibitor 14.

Caption: KRAS G12C signaling pathway and inhibitor action.

Experimental Data

Treatment of KRAS G12C mutant cancer cells with specific inhibitors leads to a dose-dependent decrease in ERK phosphorylation. The following table summarizes the known quantitative data for KRAS G12C inhibitor 14.

| Cell Line | Inhibitor | Parameter | Value | Reference |

| NCI-H358 | KRASG12C IN-14 | IC50 for p-ERK inhibition | 0.002 µM | [2] |

Note: Further dose-response and time-course experiments are recommended to fully characterize the inhibitor's effect.

Western Blot Protocol for p-ERK

This protocol is optimized for the detection of phosphorylated ERK1/2 (p44/42 MAPK) in NCI-H358 cells treated with KRAS G12C inhibitor 14.

Materials and Reagents

-

NCI-H358 cells (ATCC® CRL-5807™)

-

RPMI-1640 Medium (ATCC® 30-2001™)

-

Fetal Bovine Serum (FBS)

-

Penicillin-Streptomycin solution

-

KRAS G12C inhibitor 14 (e.g., MedChemExpress HY-168013)

-

Dimethyl Sulfoxide (DMSO)

-

Phosphate Buffered Saline (PBS)

-

RIPA Lysis and Extraction Buffer

-

Protease and Phosphatase Inhibitor Cocktail

-

BCA Protein Assay Kit

-

Laemmli Sample Buffer

-

Precast SDS-PAGE gels (e.g., 4-12% Bis-Tris)

-

PVDF membrane

-

Transfer buffer

-

Tris-Buffered Saline with 0.1% Tween-20 (TBST)

-

Blocking Buffer (e.g., 5% non-fat dry milk or 5% BSA in TBST)

-

Primary Antibody: Rabbit anti-phospho-p44/42 MAPK (Erk1/2) (Thr202/Tyr204)

-

Primary Antibody: Rabbit anti-p44/42 MAPK (Erk1/2)

-

Secondary Antibody: HRP-conjugated anti-rabbit IgG

-

Enhanced Chemiluminescence (ECL) Western Blotting Substrate

-

Chemiluminescence imaging system

Experimental Workflow

Caption: Experimental workflow for p-ERK Western blot.

Step-by-Step Protocol

1. Cell Culture and Treatment:

-

Culture NCI-H358 cells in RPMI-1640 medium supplemented with 10% FBS and 1% penicillin-streptomycin at 37°C in a 5% CO2 incubator.

-

Seed cells in 6-well plates and allow them to adhere and reach 70-80% confluency.

-

(Optional) For some experiments, to reduce basal p-ERK levels, serum-starve the cells for 4-12 hours prior to treatment.

-

Prepare a stock solution of KRAS G12C inhibitor 14 in DMSO.

-

Treat cells with varying concentrations of the inhibitor (e.g., a dose-response curve around the IC50 of 0.002 µM) or for different time points (e.g., 2, 6, 24, 48 hours) to assess the duration of inhibition and potential for p-ERK rebound.[3] Include a DMSO-only vehicle control.

2. Cell Lysis and Protein Quantification:

-

After treatment, wash the cells twice with ice-cold PBS.

-

Lyse the cells by adding ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well.

-

Scrape the cells, transfer the lysate to a microcentrifuge tube, and incubate on ice for 30 minutes.

-

Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

-

Transfer the supernatant to a new tube and determine the protein concentration using a BCA protein assay.

3. SDS-PAGE and Western Blotting:

-

Normalize the protein concentrations of all samples with lysis buffer. Add Laemmli sample buffer and boil at 95-100°C for 5 minutes.

-

Load equal amounts of protein (typically 20-30 µg) per lane onto an SDS-PAGE gel.

-

Run the gel until adequate separation of proteins is achieved.

-

Transfer the proteins to a PVDF membrane.

-

Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature with gentle agitation.

-

Incubate the membrane with the primary antibody against p-ERK (e.g., 1:1000 dilution in 5% BSA in TBST) overnight at 4°C with gentle agitation.[4]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Incubate the membrane with the HRP-conjugated secondary antibody (e.g., 1:5000 dilution in blocking buffer) for 1 hour at room temperature.[4]

-

Wash the membrane three times for 5-10 minutes each with TBST.

-

Apply ECL substrate to the membrane and visualize the bands using a chemiluminescence imaging system.

4. Stripping and Re-probing for Total ERK:

-

To normalize for protein loading, it is essential to probe for total ERK on the same membrane.

-

After imaging for p-ERK, the membrane can be stripped. A mild stripping buffer can be used to minimize protein loss.[4]

-

Wash the membrane thoroughly after stripping and re-block for 1 hour.

-

Incubate the membrane with the primary antibody against total ERK (e.g., 1:1000 dilution) overnight at 4°C.

-

Repeat the washing, secondary antibody incubation, and detection steps as described above.

5. Data Analysis:

-

Quantify the band intensities for both p-ERK and total ERK using densitometry software.

-

Normalize the p-ERK signal to the corresponding total ERK signal for each sample.

-

Compare the normalized p-ERK levels in inhibitor-treated samples to the vehicle control to determine the extent of inhibition.

Concluding Remarks

This protocol provides a robust framework for assessing the activity of KRAS G12C inhibitor 14. Consistent and reproducible results will depend on careful execution of each step. It is important to note that phenomena such as signaling rebound, where p-ERK levels may recover after an initial decrease, have been observed with KRAS G12C inhibitors.[3] Therefore, a time-course experiment is highly recommended to fully understand the dynamic effects of the inhibitor on the MAPK pathway.

References

Preparation of KRAS G12C Inhibitor 14 (143D) for In Vivo Preclinical Research

Application Notes and Protocols for Researchers, Scientists, and Drug Development Professionals

Introduction

The KRAS protein, a key signaling molecule in the MAPK pathway, is one of the most frequently mutated oncogenes in human cancers. The specific G12C mutation in KRAS has been a challenging target for therapeutic intervention. However, the development of covalent inhibitors that specifically target the cysteine residue at position 12 has opened new avenues for treating KRAS G12C-mutated cancers. KRAS G12C inhibitor 14, also identified in scientific literature as 143D, is a novel, potent, and selective inhibitor that has demonstrated significant anti-tumor activity in preclinical models.[1][2][3][4] This document provides detailed application notes and protocols for the preparation and in vivo evaluation of this inhibitor.

Mechanism of Action